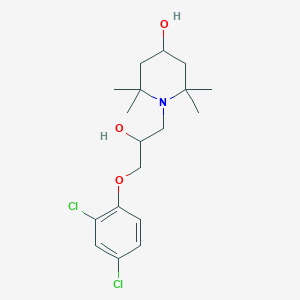

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Description

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a synthetic compound featuring a 2,2,6,6-tetramethylpiperidin-4-ol core linked to a 2-hydroxypropyl chain substituted with a 2,4-dichlorophenoxy group. The 2,4-dichlorophenoxy moiety likely enhances lipophilicity and molecular interactions, critical for targeting biological pathways such as transcription factors or enzymes .

Propriétés

IUPAC Name |

1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Cl2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSLINFQAHKANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Cl)Cl)O)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its potential biological activity. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is and it is characterized by the presence of a dichlorophenoxy group and a tetramethylpiperidin-4-ol moiety. This structural complexity suggests potential interactions with various biological systems.

Research indicates that derivatives of 2,4-D can influence cellular processes through several mechanisms:

- Mitochondrial Function : A study demonstrated that both isolated and formulated 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, exposure to these compounds led to alterations in ATP levels and membrane potential in rat liver mitochondria .

- Oxidative Stress : While no significant induction of oxidative stress was observed in some studies, alterations in mitochondrial function suggest that the compound may still impact cellular energy metabolism indirectly .

Toxicological Profile

The toxicological profile of this compound is closely related to its parent compound 2,4-D. Key findings include:

- Acute Toxicity : Case reports indicate that high doses can lead to serious health effects including tachycardia, vomiting, and neurological symptoms. For instance, ingestion of substantial amounts (25–140 g) has been linked to severe outcomes .

- Chronic Exposure : Long-term exposure has been associated with peripheral neuropathy and other chronic health issues. The persistence of symptoms following dermal exposure highlights the need for caution when handling such compounds .

Case Studies

Several studies have investigated the effects of 2,4-D derivatives on human health and environmental systems:

- Occupational Exposure : A cohort study involving agricultural workers exposed to 2,4-D revealed increased incidences of respiratory issues and skin conditions compared to non-exposed groups. The findings underscore the importance of protective measures in agricultural settings .

- Environmental Impact : Research indicates that 2,4-D can degrade in soil through microbial activity but may also migrate into groundwater due to its high mobility. This raises concerns about environmental contamination and subsequent human exposure through drinking water .

Comparative Biological Activity Table

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Anti-HBV Analogs: AGI13 and AGI14

describes AGI13 (1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol) and AGI14 (1-[3-(4-tert-butylcyclohexyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol). Key differences include:

- Substituent Effects: AGI13: 2-Chlorophenoxy group (molecular weight: 342.9 g/mol). AGI14: Bulky 4-tert-butylcyclohexyloxy group (molecular weight: 370.6 g/mol). Target Compound: 2,4-Dichlorophenoxy group (predicted molecular weight: ~360–370 g/mol).

- Biological Activity: AGI14 demonstrated superior inhibition of HBV replication (50% reduction in cccDNA at 5 µM) compared to AGI13 and Entecavir (p < 0.05). This suggests bulkier substituents (e.g., tert-butylcyclohexyl) enhance interaction with nuclear transcription factor Sp1, a critical mediator of HBV replication .

| Compound | Substituent | Molecular Weight (g/mol) | Anti-HBV Activity (cccDNA Reduction) |

|---|---|---|---|

| AGI13 | 2-Chlorophenoxy | 342.9 | Moderate |

| AGI14 | 4-tert-Butylcyclohexyloxy | 370.6 | High (p < 0.05 vs. Entecavir) |

| Target Compound | 2,4-Dichlorophenoxy | ~360–370 (estimated) | Not reported (inferred potential) |

Flame Retardant Analog: N-Substituted Alkoxy Hindered Amines (NORs)

highlights 2,2,6,6-tetramethylpiperidin-4-ol derivatives (NORs) as flame retardants. For example, NORs with alkyl/aryloxy groups release radical scavengers during combustion.

- Structural Comparison: The target compound’s dichlorophenoxy group differs from NORs’ alkyl/aryl substituents (e.g., cyclohexyl or methyl groups). Functional Role: Chlorine atoms may alter thermal stability or radical-quenching efficiency compared to non-halogenated NORs.

Antiparasitic Alkoxyamines

describes 1-(1-([2,2':6',2''-terpyridin]-4'-yl)ethoxy)-2,2,6,6-tetramethylpiperidin-4-ol, an alkoxyamine releasing free radicals for antiparasitic applications.

- Substituent Contrast : The terpyridinyl group enables metal coordination, absent in the target compound. This underscores how substituent choice tailors compounds for specific mechanisms (antiparasitic vs. antiviral) .

Hydrogen-Bonding Derivatives

discusses 2,2,6,6-tetramethylpiperidin-1-ol in hydrogen-bonded dimers with imidazolium derivatives.

- Key Difference: The target compound’s hydroxyl and chlorophenoxy groups may participate in hydrogen bonding or halogen interactions, influencing solubility or target binding compared to simpler analogs .

Simplified Piperidine Derivatives

and describe 2,2,6,6-tetramethyl-4-piperidone and 1-(chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one.

- Functional Comparison: These lack the hydroxypropyl-phenoxy chain, limiting their bioactivity to roles as intermediates or stabilizers rather than targeted therapeutics .

Research Implications and Challenges

- Structure-Activity Relationships (SAR) : Substituent size, polarity, and electronic effects (e.g., chlorine’s electron-withdrawing nature) critically influence antiviral potency, as seen in AGI14 vs. AGI13 .

- Synthetic Challenges: Coupling the dichlorophenoxy group to the piperidine core may require optimized catalysts or protecting groups, akin to TEMPO-based syntheses () .

- Unanswered Questions : The target compound’s exact antiviral efficacy, pharmacokinetics, and toxicity remain unstudied. Comparative assays with AGI14/Entecavir are needed.

Q & A

Q. What role do AI-driven platforms (e.g., COMSOL Multiphysics) play in optimizing reaction conditions?

- Methodological Answer : Machine learning models trained on historical reaction data predict optimal parameters (e.g., temperature, catalyst loading). COMSOL simulations model heat distribution in exothermic steps (e.g., epoxide formation) to prevent runaway reactions. Autonomous labs integrate real-time analytics (e.g., inline FTIR) for closed-loop optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.